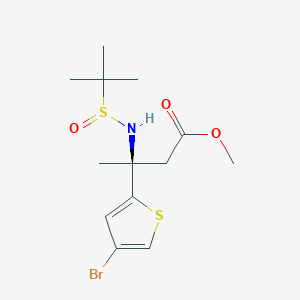
Diiodo(phenyl)gallane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diiodo(phenyl)gallane is an organogallium compound characterized by the presence of two iodine atoms and a phenyl group attached to a gallium center
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diiodo(phenyl)gallane typically involves the reaction of gallium trichloride with phenylmagnesium bromide, followed by the introduction of iodine. The reaction can be summarized as follows: [ \text{GaCl}_3 + \text{PhMgBr} \rightarrow \text{PhGaCl}_2 + \text{MgBrCl} ] [ \text{PhGaCl}_2 + 2 \text{I}_2 \rightarrow \text{PhGaI}_2 + 2 \text{Cl}_2 ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of gallium oxide derivatives.
Reduction: Reduction reactions can convert this compound to lower oxidation state gallium compounds.
Substitution: The iodine atoms in this compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide or potassium fluoride.
Major Products Formed:
Oxidation: Gallium oxide derivatives.
Reduction: Lower oxidation state gallium compounds.
Substitution: Halogenated or functionalized gallium compounds.
Wissenschaftliche Forschungsanwendungen
Diiodo(phenyl)gallane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogallium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential as a biological probe or imaging agent due to its unique chemical properties.
Industry: this compound is used in the production of advanced materials, including semiconductors and optoelectronic devices.
Wirkmechanismus
The mechanism by which diiodo(phenyl)gallane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodine atoms and phenyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress responses and signal transduction mechanisms.
Vergleich Mit ähnlichen Verbindungen
Diiodo(phenyl)borane: Similar structure but with boron instead of gallium.
Diiodo(phenyl)alane: Similar structure but with aluminum instead of gallium.
Diiodo(phenyl)indane: Similar structure but with indium instead of gallium.
Uniqueness: Diiodo(phenyl)gallane is unique due to the presence of gallium, which imparts distinct chemical properties compared to its boron, aluminum, and indium analogs
Eigenschaften
CAS-Nummer |
90753-44-9 |
|---|---|
Molekularformel |
C6H5GaI2 |
Molekulargewicht |
400.64 g/mol |
IUPAC-Name |
diiodo(phenyl)gallane |
InChI |
InChI=1S/C6H5.Ga.2HI/c1-2-4-6-5-3-1;;;/h1-5H;;2*1H/q;+2;;/p-2 |
InChI-Schlüssel |
QGMFIHVIVVLWTH-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)[Ga](I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoate](/img/structure/B13140582.png)


![1-Azaspiro[4.5]decan-2-one, 8-(aminomethyl)-](/img/structure/B13140596.png)

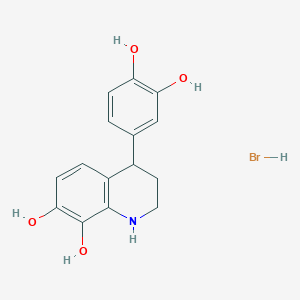
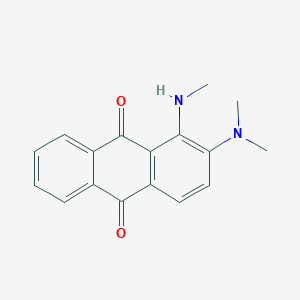
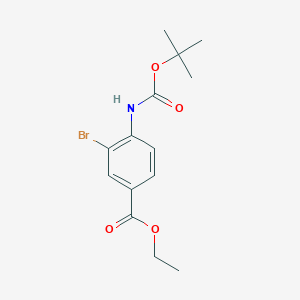
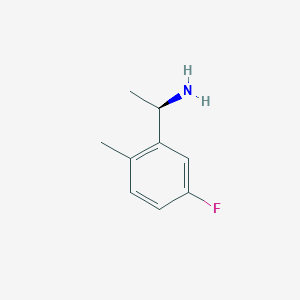
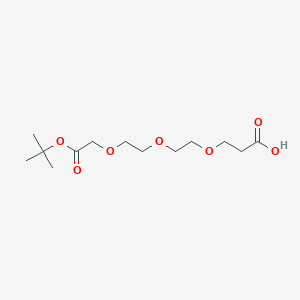
![5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13140635.png)
![2,5-Bis[5-[4-(4-fluorophenyl)phenyl]thiophen-2-yl]thiophene](/img/structure/B13140658.png)
![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13140659.png)
